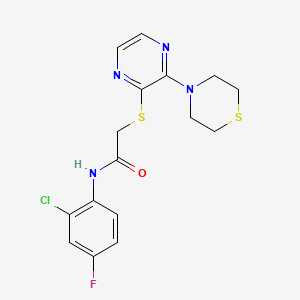
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClFN4OS2 and its molecular weight is 398.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloro and fluoro substituents : These halogens enhance lipophilicity and may influence the compound's interaction with biological targets.
- Thiomorpholine and pyrazine moieties : These functional groups contribute to the compound's pharmacological profile.
Structural Formula
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which can lead to therapeutic effects in various conditions.
- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways that are critical in disease processes.
Therapeutic Applications
The compound is being studied for various therapeutic applications, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell lines.
- Antimicrobial Properties : Its structural features indicate potential activity against bacterial strains, making it a candidate for antibiotic development.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) Observations A549 (Lung) 5.5 Induced apoptosis MCF7 (Breast) 3.8 Cell cycle arrest observed HeLa (Cervical) 4.2 Increased reactive oxygen species - Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, supporting its role as an inhibitor.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-fluorophenyl)-2-thiazole derivatives | Antimicrobial | Thiazole ring enhances activity |
| N-(3-chloro-4-fluorophenyl)-acetamide derivatives | Anticancer | Diverse substituents |
| N-(4-methylbenzyl)-acetamide derivatives | Neuroprotective | Piperidine ring inclusion |
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS2/c17-12-9-11(18)1-2-13(12)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBPPVAVNKSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














